

Validating the Non-Adipogenic Effects of SR1664: A Comparative Guide

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Compound of Interest		
Compound Name:	SR1664	
Cat. No.:	B610964	Get Quote

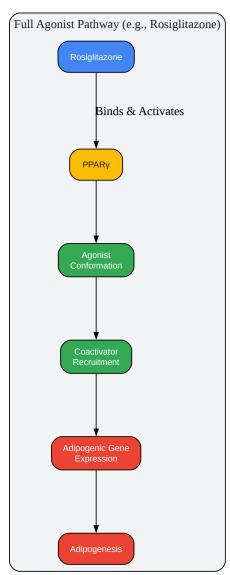
For researchers in metabolic diseases and drug development, identifying compounds that can dissociate the therapeutic, insulin-sensitizing effects of Peroxisome Proliferator-Activated Receptor y (PPARy) activation from its adipogenic activity is a significant goal. **SR1664** has emerged as a key compound in this area. This guide provides an objective comparison of **SR1664**'s non-adipogenic properties with other PPARy modulators, supported by experimental data and detailed protocols.

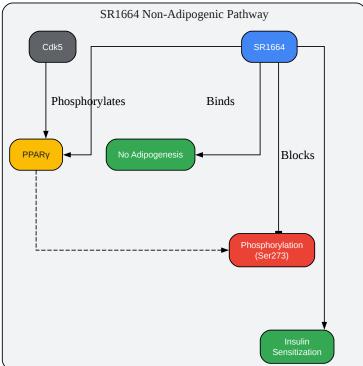
Mechanism of Action: A Tale of Two Pathways

PPARy is a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[1] Classical full agonists, such as the thiazolidinedione (TZD) class of drugs like Rosiglitazone, bind to and activate PPARy, initiating a transcriptional cascade that promotes the expression of adipogenic genes, leading to fat cell formation.[2][3]

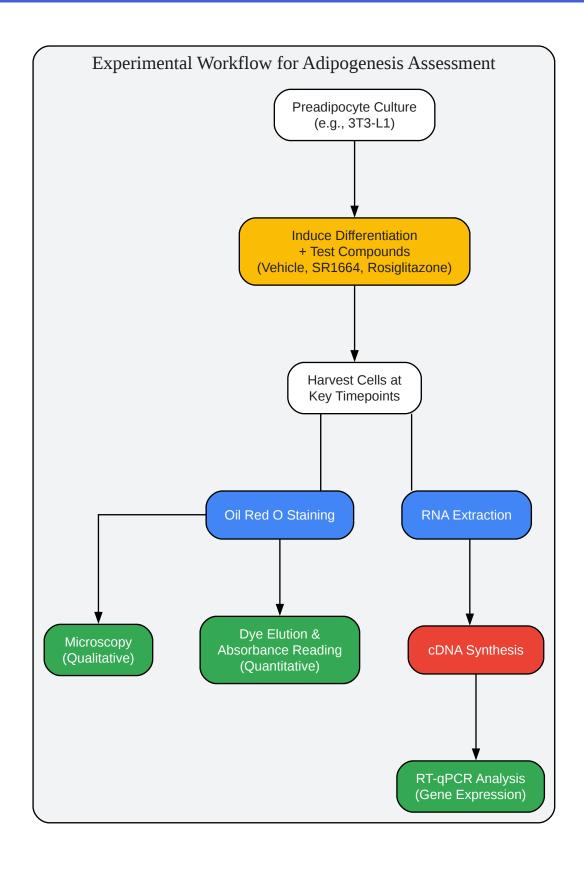
SR1664, however, operates through a distinct mechanism. It is a PPARy antagonist that binds to the receptor but does not induce the conformational changes required for full transcriptional activation of the adipogenic program.[2][4][5] Its primary anti-diabetic action, independent of adipogenesis, stems from its ability to block the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARy at serine 273.[2][6][7] This phosphorylation is linked to insulin resistance, and its inhibition by **SR1664** helps restore insulin sensitivity without promoting the storage of fat.[5][6]











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